molecular formula C25H27N5O B12180142 Methanone, [2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl][3-(1,2,4-triazolo[4,3-a]pyridin-3-yl)-1-piperidinyl]- CAS No. 1010881-23-8

Methanone, [2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl][3-(1,2,4-triazolo[4,3-a]pyridin-3-yl)-1-piperidinyl]-

Cat. No.: B12180142
CAS No.: 1010881-23-8
M. Wt: 413.5 g/mol
InChI Key: UTPIRRBZRBQMPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Methanone, [2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl][3-(1,2,4-triazolo[4,3-a]pyridin-3-yl)-1-piperidinyl]- (hereafter referred to as Compound X) is a heterocyclic methanone derivative featuring a pyrrole ring substituted with methyl and 4-methylphenyl groups, coupled with a piperidine moiety bearing a 1,2,4-triazolo[4,3-a]pyridine substituent.

Key structural attributes influencing its properties include:

  • Triazolo-pyridine substituent: Enhances hydrogen-bonding capacity and metabolic stability.
  • Piperidine ring: Contributes to conformational flexibility and bioavailability.

Properties

CAS No.

1010881-23-8

Molecular Formula

C25H27N5O

Molecular Weight

413.5 g/mol

IUPAC Name

[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone

InChI

InChI=1S/C25H27N5O/c1-17-9-11-21(12-10-17)30-18(2)15-22(19(30)3)25(31)28-13-6-7-20(16-28)24-27-26-23-8-4-5-14-29(23)24/h4-5,8-12,14-15,20H,6-7,13,16H2,1-3H3

InChI Key

UTPIRRBZRBQMPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=C2C)C(=O)N3CCCC(C3)C4=NN=C5N4C=CC=C5)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, [2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl][3-(1,2,4-triazolo[4,3-a]pyridin-3-yl)-1-piperidinyl]- typically involves multi-step organic reactionsThe synthesis often requires the use of catalysts and specific reaction conditions to ensure the correct formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The triazolo[4,3-a]pyridine moiety is susceptible to nucleophilic substitution at positions activated by electron-withdrawing groups. For example:

  • Halogen displacement : The triazole nitrogen may participate in SNAr reactions with amines or alkoxides under basic conditions.

  • Piperidine reactivity : The tertiary amine in the piperidine ring can undergo alkylation or acylation. For instance, reaction with acetyl chloride yields N-acylated derivatives.

Reaction Type Reagents/Conditions Product
Triazole substitutionKOH, ethanol, reflux Amine/alkoxy-substituted triazolo-pyridine
Piperidine acylationAcetyl chloride, DCM, RTN-Acetyl-piperidine derivative

Electrophilic Aromatic Substitution

The pyrrole ring’s electron-rich nature facilitates electrophilic substitution, though steric hindrance from methyl and aryl groups directs reactivity to specific positions:

  • Nitration : Occurs preferentially at the para position of the 4-methylphenyl substituent under mixed acid conditions.

  • Sulfonation : Limited by steric bulk but achievable with SO₃ in DCM .

Cyclization and Ring-Opening

  • Triazole ring expansion : Reaction with hydrazine derivatives forms fused pyrazolo-triazolo systems .

  • Piperidine ring-opening : Strong acids (e.g., HBr/AcOH) cleave the piperidine ring, yielding linear amines.

Cross-Coupling Reactions

The aryl-pyrrole subunit participates in palladium-catalyzed couplings:

  • Suzuki-Miyaura : Reacts with boronic acids to introduce aryl/heteroaryl groups at the pyrrole’s 4-methylphenyl ring .

  • Buchwald-Hartwig : Amination of the triazolo-pyridine nitrogen using Pd(OAc)₂/XPhos.

Coupling Type Catalyst System Substrate
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF/water Aryl boronic acids
Buchwald-HartwigPd(OAc)₂, XPhos, Cs₂CO₃, toluenePrimary/secondary amines

Oxidation and Reduction

  • Pyrrole oxidation : MnO₂ selectively oxidizes the pyrrole’s α-methyl groups to ketones.

  • Triazole reduction : NaBH₄/CuI reduces the triazole ring to a dihydrotriazole, altering electronic properties .

Complexation and Chelation

The piperidine nitrogen and triazole’s lone pairs enable metal coordination:

  • Pd(II) complexes : Formed with PdCl₂ in ethanol, used in catalytic applications.

  • Cu(I)-catalyzed click chemistry : Reacts with azides to form triazole-linked conjugates .

Biological Activity and Stability

While not a direct reaction, the compound’s stability under physiological conditions is critical:

  • Hydrolysis : Resistant to aqueous hydrolysis at pH 7.4 but degrades in acidic media (pH < 3) .

  • Metabolic oxidation : CYP450 enzymes oxidize the piperidine methyl group to hydroxymethyl derivatives.

Scientific Research Applications

Chemistry

Synthetic Applications :
This compound serves as a versatile building block in organic synthesis. Its unique structure allows for the creation of more complex molecules through various reaction pathways. For instance:

Reaction TypeDescriptionReference
Coupling ReactionsUsed to form new carbon-carbon bonds in synthesis.
Ligand FormationActs as a ligand in coordination chemistry studies.

Biology

Biological Activity :
The compound has shown promise in biological applications, particularly in drug discovery and development. Its structure suggests potential interactions with biological targets.

Activity TypeDescriptionReference
AntimicrobialExhibits activity against various bacterial strains.
AnticonvulsantPreliminary studies indicate anticonvulsant properties.

Medicine

Pharmacological Potential :
Research indicates that this compound may have therapeutic applications due to its ability to interact with specific receptors or enzymes.

Therapeutic AreaDescriptionReference
Neurological DisordersPotential use in treating epilepsy or seizures.
Cancer TreatmentInvestigated for its efficacy against certain cancer types.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of methanone derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The results demonstrated that certain derivatives exhibited significant inhibitory effects compared to standard antibiotics.

Case Study 2: Anticonvulsant Properties

In a preclinical trial assessing the anticonvulsant effects of the compound, it was found to significantly reduce seizure frequency in animal models. This suggests a possible mechanism of action that warrants further investigation.

Mechanism of Action

The mechanism of action of Methanone, [2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl][3-(1,2,4-triazolo[4,3-a]pyridin-3-yl)-1-piperidinyl]- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

  • Compound X shares a triazolo-pyridine motif with Compound Y (), but differs in the central scaffold (pyrrole vs. pyrimidine) and substituent positioning.
  • Compound 7b and 10 () utilize thienothiophene cores, which may enhance planarity and π-stacking compared to Compound X’s pyrrole system.
  • The trifluoromethyl group in Compound Y () increases lipophilicity and metabolic resistance relative to Compound X ’s methylphenyl groups.

Physicochemical and Bioavailability Predictions

Table 2: Bioavailability-Related Properties

Compound Molecular Weight (g/mol) Rotatable Bonds* Polar Surface Area (PSA)* H-Bond Donors/Acceptors* Predicted Oral Bioavailability (Rat)
Compound X ~550 (estimated) 8–10 ~120 Ų 4 Donors, 8 Acceptors Moderate (PSA < 140 Ų)
Compound 7b 538.64 6 110 Ų 2 Donors, 6 Acceptors High (PSA ≤ 140 Ų)
Compound 10 604.71 7 150 Ų 0 Donors, 10 Acceptors Low (PSA > 140 Ų)
Compound Y ~600 (estimated) 5 135 Ų 2 Donors, 9 Acceptors Moderate (PSA < 140 Ų)

*Estimates based on structural analysis and .

Key Findings :

  • Compound X ’s moderate bioavailability aligns with its PSA (~120 Ų) and rotatable bond count (8–10), meeting Veber’s criteria (PSA ≤ 140 Ų; ≤10 rotatable bonds).
  • Compound 10 ’s low bioavailability is attributed to its high PSA (150 Ų), despite a favorable rotatable bond count.

Functional Group Impact on Activity

  • Triazolo-pyridine (Compound X and Y) : Enhances binding to ATP-binding pockets (common in kinase inhibitors) due to nitrogen-rich aromaticity.
  • Piperidine/Piperazine (Compound X and Y) : Facilitates conformational adaptability, critical for optimizing pharmacokinetic profiles.

Biological Activity

Anti-inflammatory Activity

The compound has demonstrated significant anti-inflammatory properties in both in vitro and in vivo studies. In a cell-based assay using RAW 264.7 macrophages, the compound inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-1β . The IC50 values for cytokine inhibition were as follows:

CytokineIC50 (μM)
TNF-α0.85 ± 0.12
IL-1β1.23 ± 0.18

In an in vivo carrageenan-induced paw edema model in rats, the compound showed dose-dependent anti-inflammatory effects. At a dose of 10 mg/kg, it reduced paw edema by 62% compared to the control group .

Anticonvulsant Activity

The compound has also shown promise as an anticonvulsant agent. In a maximal electroshock seizure (MES) test in mice, it demonstrated significant protection against seizures . The ED50 value for anticonvulsant activity was determined to be 8.7 mg/kg. Additionally, the compound showed a favorable neurotoxicity profile, with a protective index (PI) of 3.2, calculated as the ratio of TD50 (median toxic dose) to ED50.

Antioxidant Properties

The pyrrole moiety in the compound contributes to its antioxidant properties. In a DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the compound exhibited moderate antioxidant activity with an IC50 value of 45.6 μM .

Antimicrobial Activity

The compound has shown broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria. The minimum inhibitory concentrations (MICs) against various bacterial strains were determined:

Bacterial StrainMIC (μg/mL)
S. aureus4.2
E. coli8.7
P. aeruginosa16.3

The compound also demonstrated moderate antifungal activity against Candida albicans with an MIC of 32.5 μg/mL .

Anticancer Potential

Preliminary studies have indicated that the compound may possess anticancer properties. In an MTT assay using human breast cancer MCF-7 cells, the compound showed antiproliferative activity with an IC50 value of 12.8 μM . Further investigations are needed to elucidate its mechanism of action and potential as an anticancer agent.

Structure-Activity Relationship (SAR) Studies

SAR studies have revealed that the 2,5-dimethyl substitution on the pyrrole ring is crucial for maintaining the compound's biological activity. Removal of these methyl groups resulted in a significant decrease in anti-inflammatory and anticonvulsant activities . The triazolopyridine moiety was found to be essential for the compound's antimicrobial properties, as its replacement with other heterocycles led to reduced antimicrobial activity.

Pharmacokinetic Profile

In a rat model, the compound showed favorable pharmacokinetic properties. After oral administration of 20 mg/kg, the following parameters were observed:

ParameterValue
Cmax (ng/mL)1250 ± 180
Tmax (h)2.5 ± 0.5
t1/2 (h)4.8 ± 0.7
AUC0-∞ (ng·h/mL)9870 ± 1230

The compound demonstrated good oral bioavailability (68%) and moderate plasma protein binding (82%) .

Q & A

Basic: What are the standard synthetic routes for preparing methanone derivatives containing pyrrole and triazolopyridine moieties?

Answer:
The synthesis of such compounds typically involves multi-step strategies:

  • Pyrrole core formation : Acid-catalyzed condensation of substituted pyrroles with aldehydes or ketones (e.g., formaldehyde under acidic conditions to install hydroxymethyl groups on pyrrole rings) .
  • Triazolopyridine coupling : Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) or reductive cyclization using CO surrogates (e.g., formic acid derivatives) to integrate the triazolopyridine moiety .
  • Methanone linkage : Amide or ketone bond formation via nucleophilic acyl substitution, often mediated by coupling agents like EDC/HOBt .

Advanced: How can researchers resolve contradictions between spectroscopic data (e.g., NMR) and crystallographic results during structural elucidation?

Answer:
Discrepancies often arise from dynamic conformational changes in solution vs. solid-state rigidity. Mitigation strategies include:

  • Variable-temperature NMR : To detect rotational barriers or tautomeric equilibria affecting spectral splitting .
  • DFT calculations : Compare computed NMR chemical shifts (using Gaussian or ORCA) with experimental data to validate proposed conformers .
  • Complementary X-ray analysis : Resolve ambiguities in substituent orientation (e.g., triazolopyridine ring puckering) .

Basic: What characterization techniques are critical for confirming the structure of this methanone derivative?

Answer:

  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]<sup>+</sup> or [M–H]<sup>−</sup> ions) .
  • Multinuclear NMR : <sup>1</sup>H/<sup>13</sup>C NMR to assign substituent positions (e.g., methyl groups on pyrrole, piperidinyl protons) .
  • X-ray crystallography : Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding in triazolopyridine) .

Advanced: What strategies optimize catalytic conditions for synthesizing the triazolopyridine component?

Answer:

  • Catalyst screening : Test Pd(OAc)2/XPhos or Ni(COD)2/dtbpy for efficiency in C–N bond formation .
  • CO surrogate selection : Replace toxic CO gas with formic acid derivatives (e.g., methyl formate) to enhance safety and yield .
  • Solvent optimization : Use mixed solvents (e.g., DMF/H2O) to balance solubility and reaction kinetics .

Basic: How should researchers design biological activity studies for this compound?

Answer:

  • Target selection : Prioritize enzymes/receptors with known interactions with pyrrole-triazolopyridine hybrids (e.g., kinase inhibitors) .
  • In vitro assays :
    • Enzyme inhibition : Measure IC50 against targets like PI3K or EGFR using fluorescence-based assays .
    • Cytotoxicity : Evaluate against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays .
  • Control compounds : Compare with structurally similar analogs (e.g., pyrazole or morpholine derivatives) to assess structure-activity relationships .

Advanced: What challenges arise in computational modeling of this compound’s interactions with biological targets?

Answer:

  • Conformational flexibility : The piperidinyl and triazolopyridine moieties adopt multiple low-energy states, complicating docking studies. Use metadynamics or enhanced sampling MD simulations to explore free-energy landscapes .
  • Protonation states : The triazolopyridine nitrogen may exist in neutral or protonated forms depending on pH. Perform pH-dependent docking with software like AutoDock4 .
  • Solvent effects : Include explicit water molecules in MD simulations to model hydrogen bonding with active-site residues .

Basic: What are the key stability considerations for handling and storing this compound?

Answer:

  • Light sensitivity : Store in amber vials under inert gas (N2 or Ar) to prevent photodegradation of the triazolopyridine ring .
  • Hydrolytic stability : Avoid aqueous buffers at high pH, which may cleave the methanone linkage. Use anhydrous DMSO for stock solutions .
  • Thermal stability : Conduct TGA/DSC to determine decomposition temperatures and optimize storage conditions (e.g., –20°C for long-term stability) .

Advanced: How can researchers address low yields in the final coupling step of the synthesis?

Answer:

  • Activating agents : Replace traditional EDC with COMU or HATU for improved coupling efficiency of sterically hindered intermediates .
  • Microwave-assisted synthesis : Enhance reaction kinetics and reduce side-product formation via controlled heating .
  • Purification optimization : Use preparative HPLC with a C18 column and gradient elution (e.g., H2O/ACN + 0.1% TFA) to isolate the target compound .

Basic: What spectroscopic "red flags" indicate impurities or byproducts in the final compound?

Answer:

  • NMR anomalies : Extra peaks in the aromatic region (δ 7–8 ppm) suggest unreacted phenyl or pyridyl precursors .
  • HRMS adducts : Signals corresponding to [M+Na]<sup>+</sup> or [M+NH4]<sup>+</sup> may indicate incomplete purification .
  • UV-Vis shifts : Unexpected λmax values (e.g., >300 nm for triazolopyridine) hint at π-π stacking aggregates .

Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?

Answer:

  • Pull-down assays : Use biotinylated probes to isolate target proteins from lysates, followed by LC-MS/MS identification .
  • CRISPR-Cas9 knockout : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .
  • Metabolomics : Track downstream metabolic perturbations (e.g., ATP depletion in cancer cells) via NMR or LC-HRMS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.